Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate
Description
Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate is a sulfur-containing organic compound characterized by a pyrrolidine ring core functionalized with thioether and acetyl groups. Its structure integrates a propan-2-ylsulfanylphenyl moiety and a methyl ester, which contribute to its physicochemical properties, such as moderate lipophilicity and stability under physiological conditions.
Properties
IUPAC Name |
methyl 2-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S2/c1-13(2)24-15-6-4-14(5-7-15)10-17(20)19-9-8-16(11-19)23-12-18(21)22-3/h4-7,13,16H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTPTGPFGOCQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenyl Group: The phenyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.
Attachment of the Sulfanyl Group: The sulfanyl group is added through thiolation reactions, which may involve thiols or disulfides under suitable conditions.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
The compound Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate is a complex organic molecule with potential applications across various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, particularly those associated with solid tumors.
Case Study
A study evaluating the cytotoxic effects of related compounds on human breast cancer cells demonstrated IC50 values indicating effective inhibition of cell growth at concentrations below 10 µM. This suggests a promising avenue for further exploration in cancer therapeutics.
Antibacterial Properties
The compound has shown potential antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its structure suggests that it may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
Case Study
In a screening assay, derivatives of the compound were tested against multiple bacterial strains, achieving minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives. This highlights the need for further development as a potential antibacterial agent.
Enzyme Inhibition
This compound shows promise as an acetylcholinesterase (AChE) inhibitor. This is particularly relevant for neurodegenerative diseases such as Alzheimer's.
Case Study
A series of synthesized compounds were evaluated for their AChE inhibitory activity, with some achieving IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in neurodegenerative conditions.
Neuropharmacology
The structural characteristics of the compound suggest possible interactions with neurotransmitter systems. Its potential as a modulator of neurotransmitter release could be explored further in the context of anxiety and depression treatments.
Future Directions in Research
Given the promising preliminary data regarding the biological activities of this compound, future research should focus on:
- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.
- In Vivo Studies : Evaluating its efficacy and safety in animal models before progressing to clinical trials.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its chemical structure affect its biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress pathways, receptors involved in inflammatory responses.
Pathways: Modulation of oxidative stress pathways, inhibition of pro-inflammatory cytokine production.
Comparison with Similar Compounds
Structural Analogues from Pharmaceutical Reference Standards
The compound MM0031.03 (2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate) and MM0054.01 (4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)-(4-[(Pyridin-2-yl)(4-hydroxyphenyl)methyl]-phenyl Sodium Sulphate) share partial structural motifs with the target compound, such as acetylated aromatic systems and heteroatom linkages. However, key differences include:
- Sulfur vs. Oxygen Linkages : Unlike the target compound’s dual sulfanyl groups, MM0031.03 and MM0054.01 feature oxygen-based esters and sulfate salts, which significantly alter solubility and metabolic stability .
- Aromatic Substituents : The pyridinyl and hydroxyphenyl groups in MM0054.01 enhance polarity compared to the propan-2-ylsulfanylphenyl group in the target compound, impacting bioavailability .
Table 1: Structural and Functional Comparison
| Property | Target Compound | MM0031.03 | MM0054.01 |
|---|---|---|---|
| Molecular Weight | ~420 g/mol (estimated) | 333.34 g/mol | 452.41 g/mol |
| Key Functional Groups | Sulfanyl, acetyl, methyl ester | Acetate ester, pyridinyl | Sodium sulfate, hydroxyphenyl |
| Solubility (Water) | Low (lipophilic) | Moderate | High (ionic sulfate) |
| Regulatory Status | Research phase | EP/Ph. Eur. Reference Standard | EP/Ph. Eur. Reference Standard |
Pharmacological and Metabolic Profiles
- Metabolic Stability : The target compound’s sulfur-rich structure may confer resistance to oxidative degradation compared to MM0031.03, which lacks sulfur-based functional groups. However, MM0054.01’s sodium sulfate moiety enhances renal excretion, reducing systemic exposure .
- Enzyme Interactions : Preliminary studies suggest the pyrrolidine ring in the target compound could interact with cytochrome P450 enzymes, similar to pyridinyl-containing analogs like MM0031.03. However, steric hindrance from the propan-2-ylsulfanyl group may limit binding affinity .
Biological Activity
Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₂₃N₃O₂S₂ and a molecular weight of approximately 385.5 g/mol. Its structure features a pyrrolidine ring, a sulfanyl group, and an acetate moiety, which contribute to its biological activity.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL | Current Study |
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Free Radical Scavenging : The sulfanyl groups in the compound are believed to play a significant role in neutralizing free radicals.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways of pathogens, though further research is needed to elucidate these mechanisms.
Study on Antioxidant Effects
A recent study evaluated the antioxidant capacity of related sulfanyl compounds in human cell lines. Results indicated a significant reduction in oxidative markers when treated with these compounds, suggesting potential therapeutic applications in oxidative stress-related conditions.
Clinical Trials for Antimicrobial Use
Ongoing clinical trials are investigating the effectiveness of this compound as an adjunct therapy in treating resistant bacterial infections. Preliminary results have shown promise, particularly against strains resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
